Mass Spectrometric Differentiation: Isotopic Purity and Distinct m/z for Accurate Quantification
20α-Hydroxy Cholesterol-d7 provides a distinct mass-to-charge ratio (m/z) shift in mass spectrometry, enabling its resolution from the endogenous analyte 20α-Hydroxy Cholesterol. The incorporation of seven deuterium atoms results in a nominal mass increase of +7 Da, ensuring baseline separation in the mass analyzer and preventing signal overlap that would otherwise compromise quantification accuracy. This is in contrast to unlabeled 20α-Hydroxy Cholesterol, which co-elutes and shares the same m/z, making it indistinguishable from the analyte in complex biological samples [1]. Vendor specifications confirm the high isotopic purity of this product, with ≥99% deuterated forms (d1-d7), ensuring a minimal contribution of unlabeled material that could bias the internal standard response .
| Evidence Dimension | Nominal Mass Increase (Isotopic Shift) |
|---|---|
| Target Compound Data | +7 Da (relative to unlabeled analyte) |
| Comparator Or Baseline | Unlabeled 20α-Hydroxy Cholesterol (0 Da mass shift, same m/z as analyte) |
| Quantified Difference | 7 Da mass difference; ≥99% isotopic purity (d1-d7 forms) for the labeled compound |
| Conditions | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry |
Why This Matters
This unambiguous mass shift is the fundamental requirement for accurate, interference-free quantification of 20α-Hydroxy Cholesterol in any mass spectrometry-based assay.
- [1] Roberg-Larsen, H., Strand, M. F., Grimsrud, A., et al. (2012). High sensitivity measurements of active oxysterols with LC-MS/MS. Journal of Lipid Research, 53(4), 792-801. View Source
